N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide
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Overview
Description
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage. After completion, the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Industrial production also emphasizes the importance of safety measures and environmental considerations, such as solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Condensation: The hydrazone linkage can undergo further condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, typically in an alcohol solvent under reflux conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides.
Condensation: Formation of more complex hydrazone derivatives.
Scientific Research Applications
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the benzodioxole ring and nitro group may enhance its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide
- N-({N’-[(E)-(4-fluorophenyl)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide
Uniqueness
N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide is unique due to the presence of the benzodioxole ring, which can enhance its biological activity and specificity. The combination of functional groups in this compound provides a versatile platform for various chemical modifications and applications.
This detailed article provides a comprehensive overview of N-({N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H18N4O7S |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(N-(2-nitrophenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C22H18N4O7S/c27-22(24-23-13-16-10-11-19-20(12-16)33-15-32-19)14-25(17-6-2-1-3-7-17)34(30,31)21-9-5-4-8-18(21)26(28)29/h1-13H,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
XQLQGIJCQFYXNY-YDZHTSKRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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